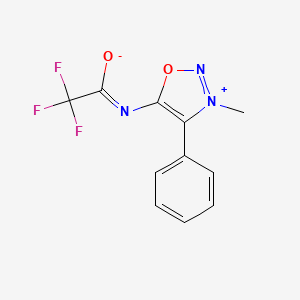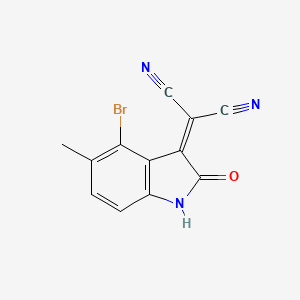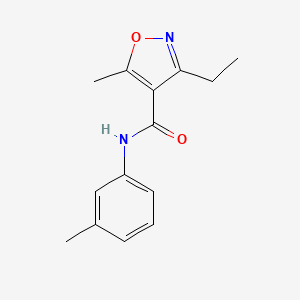![molecular formula C14H11BrN2O3 B5882957 N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide, also known as ABVF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ABVF belongs to the class of furan derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has been shown to inhibit the activation of these pathways, which are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in cells and tissues. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related proteins. This compound has also been found to inhibit the migration and invasion of cancer cells by modulating the expression of matrix metalloproteinases. Moreover, this compound has been shown to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
実験室実験の利点と制限
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify this compound, and it exhibits good stability under normal laboratory conditions. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further investigation. However, there are also some limitations associated with the use of this compound in lab experiments. This compound has poor water solubility, which may limit its bioavailability and efficacy in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its clinical translation.
将来の方向性
There are several future directions for the investigation of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be investigated to determine its optimal dosing and administration route. Thirdly, the efficacy and safety of this compound need to be evaluated in preclinical and clinical trials. Fourthly, the potential synergistic effects of this compound with other anti-cancer or anti-inflammatory agents need to be explored. Finally, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound exhibits anti-cancer, anti-inflammatory, and neuroprotective activities by modulating various signaling pathways. This compound has several advantages for lab experiments, but also some limitations that need to be addressed. Further investigation of this compound is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to evaluate its efficacy and safety in preclinical and clinical trials.
合成法
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide can be synthesized by the condensation reaction between 3-bromoacetophenone and 2-furoic acid hydrazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to give the final product. The purity of this compound can be improved by recrystallization using solvents such as ethanol or methanol.
科学的研究の応用
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
特性
IUPAC Name |
N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-4-1-3-9(7-10)8-11(13(16)18)17-14(19)12-5-2-6-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTZCFNIBZLRGZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C(=O)N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)
![2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)
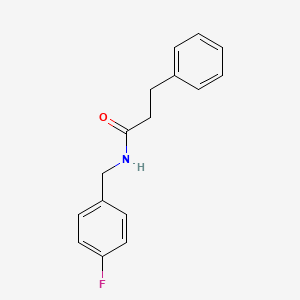
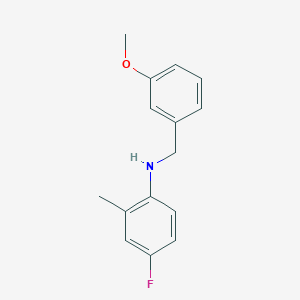
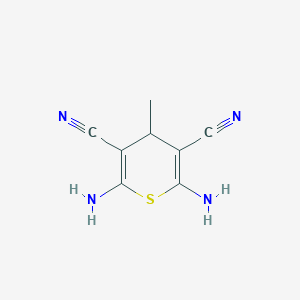
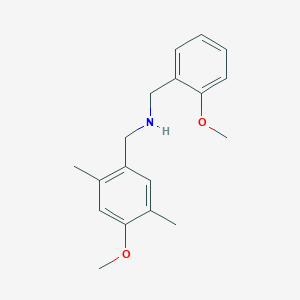
![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)
